4-[(4-Methyl-2-nitrophenyl)azo]-morpholine
Description
Properties
IUPAC Name |
(4-methyl-2-nitrophenyl)-morpholin-4-yldiazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-9-2-3-10(11(8-9)15(16)17)12-13-14-4-6-18-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTBAUIHFFQYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NN2CCOCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649842 | |
| Record name | 4-[(E)-(4-Methyl-2-nitrophenyl)diazenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883545-66-2 | |
| Record name | 4-[2-(4-Methyl-2-nitrophenyl)diazenyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883545-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(E)-(4-Methyl-2-nitrophenyl)diazenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization of 4-Methyl-2-nitroaniline
- The aromatic amine 4-methyl-2-nitroaniline is dissolved in an acidic aqueous medium, commonly hydrochloric acid.
- Sodium nitrite is added at low temperature (0–5 °C) to generate the diazonium salt in situ.
- The reaction temperature and pH are carefully controlled to maintain the stability of the diazonium intermediate.
Azo Coupling with Morpholine
- Morpholine or a morpholine derivative is added to the diazonium salt solution.
- The coupling reaction is typically conducted at low to moderate temperatures (0–10 °C) to prevent side reactions.
- The pH is adjusted to mildly acidic or neutral conditions to optimize coupling efficiency.
- The azo compound precipitates or is extracted from the reaction mixture.
Purification and Isolation
- The crude azo dye is purified by recrystallization from suitable solvents such as ethanol or water.
- Drying under reduced pressure yields the pure this compound as a solid.
Research Findings and Optimization
- The presence of the nitro group at the 2-position and the methyl group at the 4-position on the phenyl ring influences the electronic properties, affecting the diazotization and coupling rates.
- Morpholine acts as a nucleophile, and its ring nitrogen facilitates azo bond formation.
- Reaction yields are optimized by controlling temperature, pH, and stoichiometry of reactants.
- Use of inert atmosphere (nitrogen or argon) during synthesis can improve product stability and yield.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Aromatic amine | 4-Methyl-2-nitroaniline | Starting material for diazotization |
| Acid for diazotization | HCl (1–2 M) | Maintains acidic environment |
| Temperature (diazotization) | 0–5 °C | Prevents diazonium salt decomposition |
| Nitrite source | Sodium nitrite | Generates diazonium salt |
| Coupling partner | Morpholine | Nucleophile for azo coupling |
| Coupling pH | 5–7 | Mildly acidic to neutral |
| Coupling temperature | 0–10 °C | Controls reaction rate and selectivity |
| Purification solvent | Ethanol, water | For recrystallization |
| Yield | Typically 60–80% | Dependent on reaction control |
Related Synthetic Insights from Analogous Compounds
- Similar azo compounds involving morpholine have been synthesized by diazotization and coupling methods, confirming the robustness of this approach.
- Oxidation and reduction steps are sometimes employed in related morpholine derivatives to modify functional groups before azo coupling.
- Industrially, green chemistry approaches favor aqueous media and mild conditions for such azo dye syntheses.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-2-nitrophenyl)azo]-morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation: The azo group can be oxidized under specific conditions to form different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), or other reducing agents like sodium dithionite (Na2S2O4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Reduction: 4-[(4-Methyl-2-aminophenyl)azo]-morpholine.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-[(4-Methyl-2-nitrophenyl)azo]-morpholine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-2-nitrophenyl)azo]-morpholine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The azo group can participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural and functional differences between 4-[(4-Methyl-2-nitrophenyl)azo]-morpholine and related compounds:
Key Observations:
- Azo vs.
- Thiomorpholine Analogue : Replacing oxygen with sulfur in thiomorpholine increases lipophilicity and influences intermolecular interactions (e.g., weak C–H···O hydrogen bonds in crystals), affecting solubility and stability .
- Methylgelb: While structurally distinct, Methylgelb shares a nitroaromatic core but lacks the morpholine ring, instead featuring a hydroxyethylamino group. This difference impacts its use in cosmetics and dyes .
Activity Insights :
- Morpholine derivatives are widely used in drug development due to their bioavailability and ability to modulate pharmacokinetics .
- Thiomorpholine’s sulfur atom acts as a "metabolically soft spot," facilitating oxidation to sulfoxides or sulfones, which can enhance drug efficacy or enable prodrug strategies .
Biological Activity
4-[(4-Methyl-2-nitrophenyl)azo]-morpholine is an azo compound with significant potential in various biological applications. Its molecular formula is CHNO, and it has garnered interest for its antimicrobial, anticancer, and fluorescent properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Weight : 250.26 g/mol
- Structure : The compound features an azo linkage (-N=N-) connecting a morpholine ring to a 4-methyl-2-nitrophenyl group.
Antimicrobial Properties
Research has indicated that azo compounds often exhibit antimicrobial activity due to their ability to interact with cellular components. A study highlighted the effectiveness of similar nitroaromatic compounds against various bacterial strains, including Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural similarities suggest potential efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 μg/ml |
| Escherichia coli | 4 μg/ml |
| Pseudomonas aeruginosa | 8 μg/ml |
Anticancer Activity
The anticancer properties of nitroaromatic compounds have been extensively studied. Compounds with similar structures have shown promise in targeting hypoxic tumor environments, which are characterized by reduced oxygen levels. The mechanism often involves selective activation under low oxygen conditions, leading to cytotoxic effects on cancer cells while sparing normal tissues.
A notable study demonstrated that derivatives of nitroaromatic compounds could inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells. This inhibition was observed at concentrations comparable to established chemotherapeutics.
Fluorescent Properties
The azo group in this compound contributes to its fluorescent properties, making it suitable for applications in bioimaging and as a fluorescent probe for detecting hypoxic conditions in tumors. Research indicates that compounds with similar functionalities can serve as effective markers in biological assays.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A recent investigation into nitroaromatic compounds revealed that those with methyl substituents exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This suggests that this compound may also possess improved efficacy against bacterial pathogens.
-
Case Study on Cancer Therapeutics
- In vitro studies demonstrated that azo compounds could selectively induce apoptosis in cancer cells under hypoxic conditions. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell death. This highlights the potential of this compound as a candidate for hypoxia-targeted therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
- ROS Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
- Selective Activation : Under hypoxic conditions, the compound may undergo reduction, activating its cytotoxic properties specifically in tumor environments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(4-Methyl-2-nitrophenyl)azo]-morpholine, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves coupling a diazonium salt derived from 4-methyl-2-nitroaniline with morpholine. Key steps include diazotization at low temperatures (0–5°C) using NaNO₂ and HCl, followed by azo coupling in alkaline or neutral conditions. Reaction pH, temperature, and stoichiometry critically affect yield and byproduct formation. For example, excess morpholine can minimize unreacted diazonium intermediates. Purification via recrystallization (ethanol/water mixtures) or column chromatography is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer:
- UV-Vis Spectroscopy: The azo chromophore (N=N) exhibits strong absorption in the 400–500 nm range; substituent effects (e.g., nitro groups) shift λmax due to conjugation .
- FT-IR: Peaks at ~1520 cm⁻¹ (N=N stretching) and ~1350–1500 cm⁻¹ (asymmetric/symmetric NO₂ stretching) confirm functional groups .
- <sup>1</sup>H/ <sup>13</sup>C NMR: Aromatic protons (δ 7.0–8.5 ppm) and morpholine ring protons (δ 3.5–4.0 ppm) are diagnostic. <sup>13</sup>C signals for the azo group appear at ~140–150 ppm .
Q. How can researchers assess the thermal stability and decomposition pathways of this compound?
- Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen/air atmospheres identifies decomposition onset temperatures. Coupled with GC-MS, volatile degradation products (e.g., NOx, morpholine fragments) can be tracked. Photolytic stability is tested via UV irradiation, with HPLC monitoring for azo bond cleavage .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic structure and reactivity of this compound?
- Methodological Answer: DFT (e.g., B3LYP/6-311+G(d,p)) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps) to predict reactivity. Electron-withdrawing nitro groups lower LUMO energy, enhancing electrophilicity. TD-DFT models UV-Vis transitions, correlating with experimental λmax. Solvent effects are incorporated via polarizable continuum models (PCM) .
Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction?
- Methodological Answer: Challenges include crystal twinning, weak diffraction due to flexible morpholine rings, and disorder in the nitro group. SHELX (for refinement) and WinGX (for data processing) resolve these by iterative least-squares refinement and electron density mapping. Hydrogen bonding (e.g., N–H⋯O) and π-π stacking are critical for packing analysis .
Q. How do substituent variations on the phenyl ring influence the electronic and steric properties of this compound derivatives?
- Methodological Answer: Hammett σ constants quantify electronic effects: electron-withdrawing groups (e.g., Cl, NO₂) increase azo bond polarization, while methyl groups enhance steric hindrance. X-ray crystallography and Hirshfeld surface analysis compare intermolecular interactions. Spectroscopic shifts (e.g., UV-Vis bathochromic shifts) validate substituent impact .
Q. How should researchers address contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations. Validate computational models by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
